Methyl 3-(cyclohexyloxy)prop-2-enoate
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Overview
Description
Methyl 3-(cyclohexyloxy)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyloxy group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(cyclohexyloxy)prop-2-enoate typically involves the esterification of 3-(cyclohexyloxy)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(cyclohexyloxy)prop-2-enoic acid+methanolacid catalystmethyl 3-(cyclohexyloxy)prop-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclohexyloxy)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methyl 3-(cyclohexyloxy)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism of action of methyl 3-(cyclohexyloxy)prop-2-enoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active cyclohexyloxy group. This group can then interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
Uniqueness
Methyl 3-(cyclohexyloxy)prop-2-enoate is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
646516-60-1 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 3-cyclohexyloxyprop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
InChI Key |
HXYZMSJZMGRLQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=COC1CCCCC1 |
Origin of Product |
United States |
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